6-Iodo-2,4,5-trichlorophenol
Overview
Description
6-Iodo-2,4,5-trichlorophenol is a type of trichlorophenol . Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of trichlorophenol exist according to which ring positions on the phenol contain chlorine atoms .
Molecular Structure Analysis
The molecular formula of this compound is C6H2Cl3IO . The average mass is 242.444 Da and the monoisotopic mass is 240.910019 Da .Scientific Research Applications
Environmental Remediation
6-Iodo-2,4,5-trichlorophenol and its closely related compounds have been extensively studied for environmental remediation, particularly in water treatment processes. Studies have demonstrated the efficacy of photocatalytic removal of chlorophenols, including compounds similar to this compound, from water using commercial ZnO powder. This process involves the degradation of toxic chlorophenols through photocatalytic oxidation, which is optimized under certain conditions such as neutral pH and specific ZnO doses. The presence of certain ions like SO4²⁻, S2O8²⁻, HPO4²⁻, and Cl⁻ has been shown to affect the removal rate of these compounds, highlighting the complex interactions in environmental matrices (Gaya, Abdullah, Hussein, & Zainal, 2010).
Electrochemical Detection for Environmental Monitoring
The development of sensitive and selective electrochemical sensors for detecting chlorophenols, including analogs of this compound, signifies another important application in scientific research. These sensors, based on CuO nanostructures, demonstrate high sensitivity and selectivity towards chlorophenols, offering a practical approach for monitoring environmental toxicants. Such sensors are crucial for assessing water quality and ensuring the safety of aquatic ecosystems (Buledi, Solangi, Memon, Haider, Ameen, Khand, Bhatti, & Qambrani, 2021).
Insights into Catalytic Mechanisms
Research into the catalytic mechanisms of enzymes that interact with chlorophenols, including those structurally related to this compound, provides valuable insights into bioremediation strategies. For example, studies on chlorophenol 4-monooxygenase (TftD) have elucidated the hydroxylation process of chlorophenols, offering a deeper understanding of how these compounds are degraded in biological systems. This knowledge is instrumental in developing biotechnological approaches for the detoxification of chlorinated organic pollutants (Li, Zhang, Du, Zhang, & Wang, 2015).
Advanced Material Development
The synthesis and application of advanced materials for environmental remediation also constitute a significant area of research involving chlorophenols. For instance, the use of Mn-doped ZnS quantum dots capped by molecularly imprinted polymers has been explored for the selective and sensitive detection of chlorophenols in water. Such materials not only enhance the efficiency of detection methods but also contribute to the development of more effective remediation technologies (Wei, Zhou, Dai, Tongfan, Li, Xu, Gao, Pan, Li, & Yan, 2014).
Photodegradation Studies
Investigations into the photodegradation of chlorophenols under various conditions provide critical insights into the pathways and mechanisms of environmental degradation of these compounds. Understanding how chlorophenols degrade under the influence of light helps in assessing their persistence in the environment and devising appropriate strategies for their removal from contaminated sites (Czaplicka & Mielzyńska, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that trichlorophenols, a group to which this compound belongs, are known to interact with various biological targets, including enzymes and cellular structures
Mode of Action
Trichlorophenols are generally produced by electrophilic halogenation of phenol with chlorine . This suggests that the compound might interact with its targets through similar electrophilic mechanisms, leading to changes in the target’s function or structure.
Biochemical Pathways
Additionally, bacterial degradation of chlorophenols has been studied, indicating that these compounds can affect microbial metabolic pathways .
Result of Action
Trichlorophenols have been reported to cause cytotoxic, mutagenic, and carcinogenic effects . These effects are likely due to the compound’s interaction with cellular structures and biomolecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Iodo-2,4,5-trichlorophenol. For instance, trichlorophenols are commonly found in anaerobic environments such as sediments and groundwater aquifers . The presence of other chemicals, pH, temperature, and other environmental conditions can affect the compound’s degradation and its interactions with biological targets .
Biochemical Analysis
Biochemical Properties
It is known that trichlorophenols, a group of compounds to which 6-Iodo-2,4,5-trichlorophenol belongs, are produced by electrophilic halogenation of phenol with chlorine
Cellular Effects
It is known that chlorophenols can lead to adverse effects in human health, especially in the thyroid
Molecular Mechanism
It is known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine
Properties
IUPAC Name |
3,4,6-trichloro-2-iodophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3IO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJMOZJOHFZOAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)I)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377730 | |
Record name | 3,4,6-trichloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35020-03-2 | |
Record name | 3,4,6-trichloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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